

Andrastin C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Andrastin C*

Cat. No.: *B11939331*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C is a meroterpenoid natural product that has garnered significant interest within the scientific community due to its potent biological activity. First isolated from *Penicillium* species, this compound belongs to the andrastin family of farnesyltransferase inhibitors.^[1]

Farnesyltransferase is a crucial enzyme in the post-translational modification of Ras proteins, which are key regulators of cell growth and proliferation. By inhibiting this enzyme, **Andrastin C** presents a promising avenue for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of **Andrastin C**, along with detailed experimental protocols and pathway visualizations.

Chemical Structure and Properties

Andrastin C possesses a complex tetracyclic androstane skeleton, a characteristic feature of this class of compounds.^[2] Its systematic IUPAC name is methyl (3S,5S,8S,9S,10R,13R,14R)-3-acetyloxy-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties of **Andrastin C** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₂₈ H ₄₀ O ₆	[3]
Molecular Weight	472.6 g/mol	[3]
Appearance	Colorless oil (for related compounds)	[4]
Melting Point	Data not available	
Solubility	Data not available	

Spectroscopic Data

The structural elucidation of **Andrastin C** has been achieved through various spectroscopic techniques. Below is a summary of the key spectral data.

¹H and ¹³C NMR Data (in CDCl₃)

Note: The following data is based on closely related andrastin-type meroterpenoids and may show slight variations for **Andrastin C**.[\[2\]](#)[\[5\]](#)

Position	¹³ C (δ, ppm)	¹ H (δ, ppm, J in Hz)
1	36.4	1.55 (m), 2.10 (m)
2	22.8	1.80 (m), 2.00 (m)
3	79.2	4.65 (t, J = 2.8)
4	36.1	-
5	50.8	1.95 (m)
6	21.0	1.45 (m), 1.60 (m)
7	37.9	1.65 (m), 1.85 (m)
8	40.2	-
9	55.1	2.50 (d, J = 12.0)
10	41.5	-
11	125.8	5.55 (d, J = 6.0)
12	147.9	-
13	49.6	-
14	87.5	-
15	204.5	-
16	106.8	-
17	175.2	-
18 (Me)	16.5	1.05 (s)
19 (Me)	17.0	1.10 (s)
20 (Me)	22.1	1.80 (s)
21 (Me)	28.2	1.20 (s)
22 (Me)	29.9	1.15 (s)
23 (OAc)	170.5, 21.3	2.05 (s)

24 (COOMe)	173.8, 52.0	3.70 (s)
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Infrared (IR) Spectroscopy

The IR spectrum of related **andrastin** compounds shows characteristic absorption bands for hydroxyl ($\approx 3445\text{ cm}^{-1}$) and carbonyl ($\approx 1752\text{ cm}^{-1}$) functional groups.[2]

Mass Spectrometry

High-resolution mass spectrometry (HRESIMS) of similar **andrastin** compounds has been used to confirm their molecular formulas.[4]

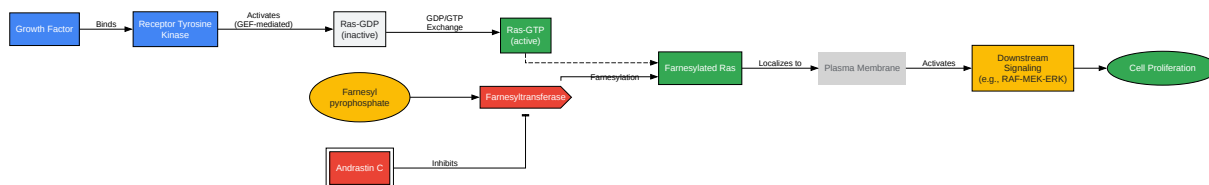
Biological Activity: Farnesyltransferase Inhibition

Andrastin C is a potent inhibitor of protein farnesyltransferase (FTase), with a reported IC_{50} value of $13.3\text{ }\mu\text{M}$.[1]

Mechanism of Action

The Ras family of small GTPases plays a central role in cell signaling pathways that control cell proliferation, differentiation, and survival. The biological activity of Ras proteins is dependent on their localization to the plasma membrane, a process initiated by the farnesylation of a cysteine residue near the C-terminus. This reaction is catalyzed by farnesyltransferase. By inhibiting FTase, **Andrastin C** prevents the farnesylation and subsequent membrane association of Ras, thereby disrupting downstream signaling cascades and inhibiting uncontrolled cell growth.[6]

Signaling Pathway Diagram



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Caption: The inhibitory effect of **Andrastin C** on the Ras signaling pathway.

Experimental Protocols

Isolation of Andrastin C from *Penicillium* sp.

The following is a general protocol for the isolation of andrastin-type compounds, which can be adapted for **Andrastin C**.^[7]

1. Fungal Strain and Fermentation:

- The producing strain, such as *Penicillium roqueforti* or a marine-derived *Penicillium* sp., is cultured on a suitable medium (e.g., YES agar) at 28°C for 7 days.^[7]

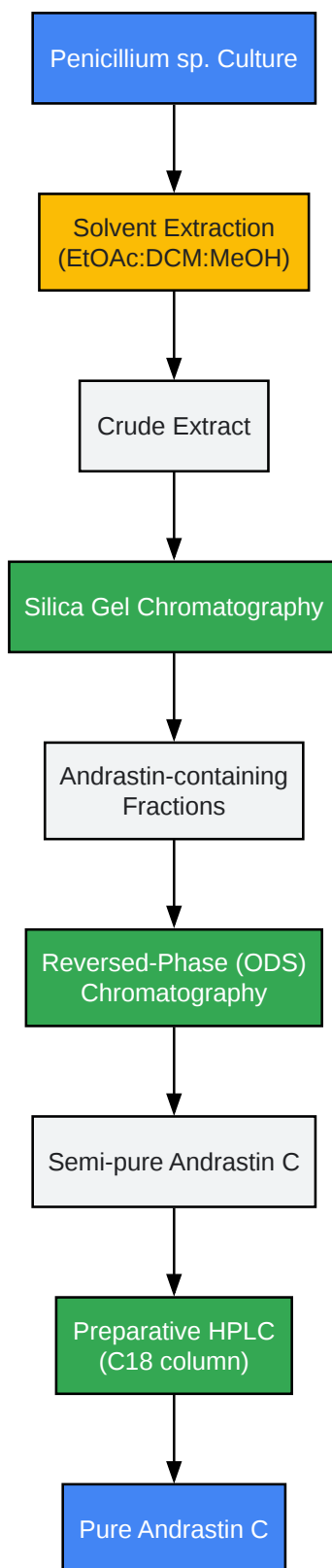
2. Extraction:

- The fungal culture (mycelium and agar) is extracted overnight with a solvent mixture of ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) containing 1% formic acid.^[7]
- The mixture is sonicated for 30 minutes and then filtered.
- The filtrate is evaporated to dryness under reduced pressure to yield the crude extract.

3. Purification:

- The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
- Fractions containing andrastins are identified by thin-layer chromatography (TLC) and pooled.
- Further purification is achieved by reversed-phase column chromatography (ODS) with a methanol-water gradient.
- Final purification to obtain pure **Andrastin C** is performed by high-performance liquid chromatography (HPLC) on a C18 column.

Workflow for Isolation and Purification



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Caption: General workflow for the isolation and purification of **Andrastin C**.

Farnesyltransferase Inhibition Assay

The inhibitory activity of **Andrastin C** against farnesyltransferase can be determined using an in vitro enzyme assay. A typical protocol is outlined below, based on methods described in the literature.

1. Reagents and Materials:

- Recombinant human farnesyltransferase
- Farnesyl pyrophosphate (FPP)
- Biotinylated Ras peptide substrate (e.g., biotin-GCVLS)
- Scintillation proximity assay (SPA) beads coated with streptavidin
- [^3H]Farnesyl pyrophosphate
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl_2 , 5 mM DTT)
- **Andrastin C** dissolved in DMSO

2. Assay Procedure:

- The assay is performed in a 96-well plate.
- To each well, add the assay buffer, **Andrastin C** (at various concentrations), biotinylated Ras peptide, and recombinant farnesyltransferase.
- Initiate the reaction by adding a mixture of FPP and [^3H]FPP.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a solution of SPA beads.
- Incubate for a further 30 minutes to allow the biotinylated peptide to bind to the beads.
- Measure the radioactivity using a scintillation counter.

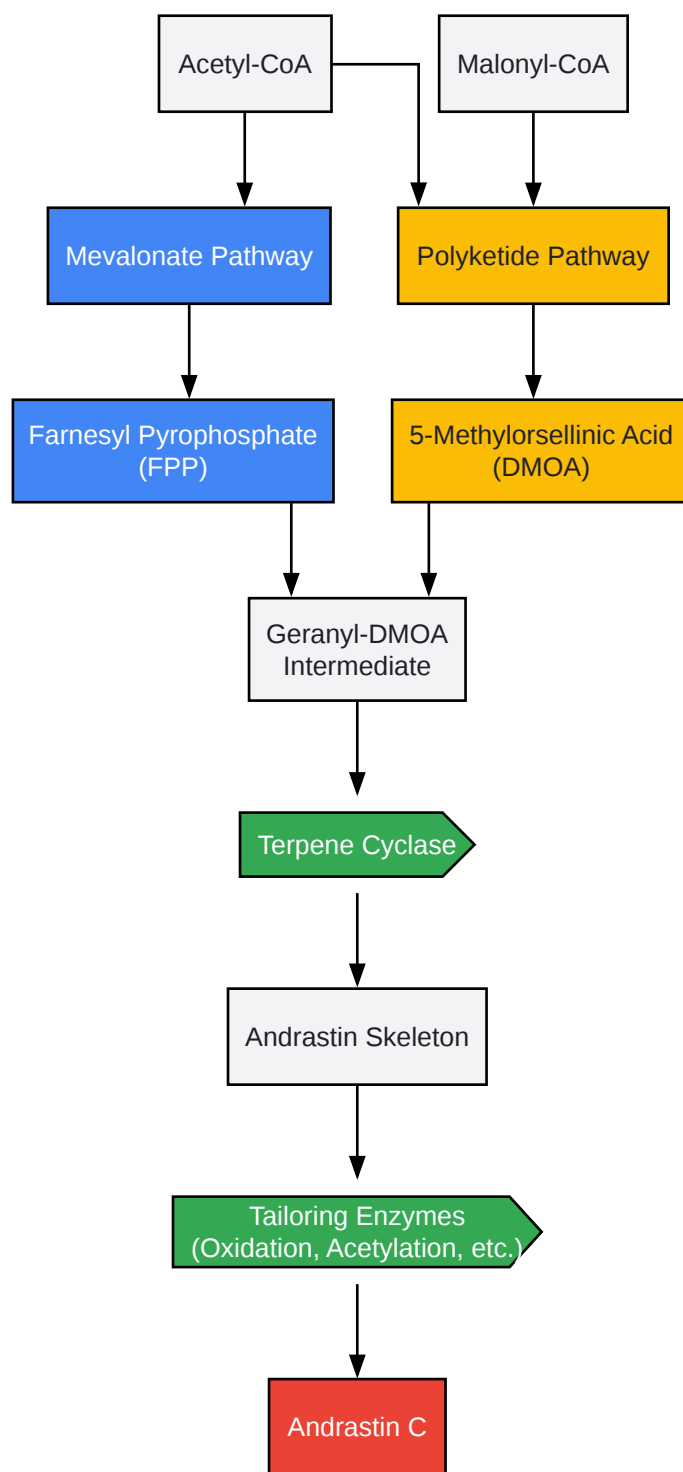
3. Data Analysis:

- The amount of [^3H]farnesyl incorporated into the peptide is proportional to the enzyme activity.
- Calculate the percentage of inhibition for each concentration of **Andrastin C**.
- Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Biosynthesis of Andrastin C

Andrastin C is a meroterpenoid, meaning its biosynthesis involves precursors from different metabolic pathways. The core androstane skeleton is derived from farnesyl pyrophosphate (from the mevalonate pathway) and 5-methylorsellinic acid (from the polyketide pathway).[2]

Biosynthetic Pathway Diagram



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Caption: Simplified biosynthetic pathway of **Andrastin C**.

Conclusion

Andrastin C stands out as a compelling natural product with significant potential in the field of oncology. Its well-defined mechanism of action as a farnesyltransferase inhibitor, coupled with its intricate chemical structure, makes it a valuable lead compound for drug discovery and development. This technical guide has provided a comprehensive overview of its chemical and physical properties, biological activity, and relevant experimental protocols. Further research into the synthesis of more potent analogs and in vivo efficacy studies will be crucial in translating the therapeutic promise of **Andrastin C** into clinical applications.

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